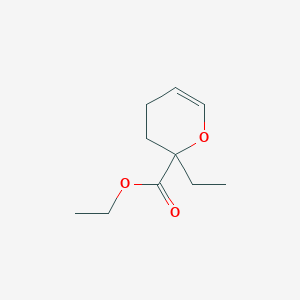

ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate

Description

Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate is a cyclic ester characterized by a six-membered dihydropyran ring with an ethyl substituent at position 2 and an ethoxycarbonyl group at the same position. The structural uniqueness of this molecule lies in the positioning of its substituents, which influence its electronic environment, steric properties, and reactivity.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 2-ethyl-3,4-dihydropyran-2-carboxylate |

InChI |

InChI=1S/C10H16O3/c1-3-10(9(11)12-4-2)7-5-6-8-13-10/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

JGFUGMNMFKPMPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC=CO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate can be achieved through several methods. One common route involves the reaction of ethyl acetoacetate with 3,4-dihydro-2H-pyran in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Position of Ester Group

- Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate : The ester group is located at position 2, adjacent to the ethyl substituent on the dihydropyran ring.

- Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (): The ester is at position 5, with a methyl group at position 6.

- Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate (): Features a methyl ester at position 2 and a methyl substituent at the same position. The shorter alkyl chain (methyl vs. ethyl) may lower lipophilicity and boiling point relative to the ethyl-substituted analog .

Functional Group Diversity

- Ethyl 2-amino-4-argio-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (): Contains amino, cyano, and argio groups, which introduce hydrogen-bonding capacity and electrophilic sites, making it more reactive than the target compound. Such functional groups are advantageous in pharmaceutical intermediates .

- Ethyl 2-ethyl-3-methyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate (): Incorporates a phenyl group at position 6 and an oxo group at position 4.

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving ethyl acetoacetate and aldehydes, often catalyzed by ionic liquids or acid/base catalysts. For example, ionic liquids like [2-aminobenzoato][PF6] have been used to promote cyclization in similar dihydropyran derivatives, improving reaction efficiency under mild conditions . Key factors include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst loading (5–10 mol%). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : and NMR are critical for identifying substituents on the pyran ring and ester groups. For example, the ethyl group at position 2 typically appears as a triplet (~1.2 ppm) in NMR, while the carbonyl (C=O) resonates near 170 ppm in NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves stereochemistry and confirms bond lengths/angles. A mean C–C bond deviation of 0.005 Å is acceptable for validation .

Q. What are the primary reactivity patterns of the dihydropyran ring in this compound under acidic or basic conditions?

- Methodological Answer : The 3,4-dihydro-2H-pyran ring undergoes ring-opening reactions in acidic media (e.g., HCl/MeOH) to form linear ketones or esters. Under basic conditions (e.g., NaOH), the ester group may hydrolyze to a carboxylic acid. Reactivity at the α-position of the carbonyl can be exploited for further functionalization, such as nucleophilic substitution or Michael additions .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) complement experimental data to resolve contradictions in the stereochemical assignment of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict optimized geometries and NMR chemical shifts, which are cross-validated against experimental data. For example, discrepancies between calculated and observed NMR shifts may indicate conformational flexibility or solvent effects. Molecular dynamics (MD) simulations further explore solvent-solute interactions that influence spectroscopic outcomes .

Q. What strategies enhance regioselectivity in the functionalization of this compound for targeted drug-discovery applications?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butoxycarbonyl (Boc) to direct functionalization to the pyran ring .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., organocatalysts or metal complexes) can induce enantioselectivity during ring-forming steps, critical for bioactive derivatives .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. How do solvent polarity and temperature influence the kinetic vs. thermodynamic control of ring-opening reactions in this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in kinetic pathways, favoring ring-opening to linear intermediates. Thermodynamic control in non-polar solvents (e.g., toluene) promotes re-cyclization. Variable-temperature NMR (-40°C to 80°C) monitors equilibrium shifts, while Eyring plots quantify activation parameters .

Q. What advanced separation techniques (e.g., membrane technologies, HPLC) are optimal for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Separation : Nanofiltration membranes with MWCO ~300 Da selectively isolate the compound (MW ~198.2 g/mol) from larger byproducts .

- Preparative HPLC : C18 columns with acetonitrile/water gradients (30–70% ACN) resolve closely related isomers. Retention times are calibrated against standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray crystallographic data and NMR-based conformational analysis for this compound?

- Methodological Answer : X-ray data provide static solid-state geometries, while NMR reflects dynamic solution-state conformers. To reconcile differences:

Perform variable-temperature NMR to identify flexible moieties (e.g., rotating ethyl groups).

Use NOESY/ROESY to detect through-space correlations indicative of predominant solution conformers.

Compare DFT-predicted solution geometries with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.